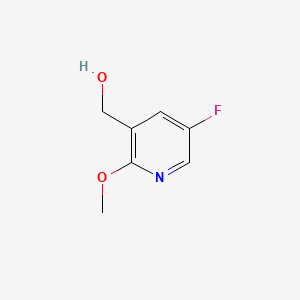

(5-Fluoro-2-methoxypyridin-3-yl)methanol

説明

(5-Fluoro-2-methoxypyridin-3-yl)methanol, also known as 5-fluoro-2-methoxy-pyridin-3-ol, is a synthetic organic compound of the pyridine class. It is a colorless liquid that is soluble in both water and organic solvents. This compound has been studied for its potential use in a variety of scientific and medical applications, including drug synthesis, drug delivery, and medical imaging.

科学的研究の応用

Synthesis and Chemical Reactions

(5-Fluoro-2-methoxypyridin-3-yl)methanol has been utilized in various chemical syntheses and reactions. For instance, it has been involved in the stereoselective synthesis of difunctionalized-2-azabicyclohexanes, which are significant in medicinal chemistry. These compounds, containing 5-anti-fluoro or hydroxyl groups, are synthesized using methods like Selectfluor and Deoxo-Fluor-mediated rearrangements, showcasing the compound's versatility in chemical transformations (Krow et al., 2004).

Fluorination and Derivative Formation

The compound also plays a role in the fluorination of organic molecules. Research demonstrates its involvement in the formation of derivatives like hydroindolenones and hydroquinolenones through oxidation reactions. These derivatives are obtained by oxidation of open-chain phenols with specific reagents, followed by intramolecular conjugate additions, indicating the compound's applicability in creating complex organic structures (Karam et al., 1999).

Application in Nucleoside Synthesis

Another significant application is in the synthesis of pyridine nucleosides related to 5-fluorouracil. This process involves multiple steps, including the conversion of 5-fluoro-2-methoxypyridine to various derivatives through a series of reactions. These derivatives are crucial in the development of nucleoside analogs, which have potential therapeutic applications (Nesnow & Heidelberger, 1973).

Catalysis and Reaction Enhancement

Furthermore, (5-Fluoro-2-methoxypyridin-3-yl)methanol has been used to enhance specific chemical reactions. For instance, fluorinated alcohols, including this compound, enable olefin epoxidation by H2O2. This process occurs under mild conditions without additional catalysts, suggesting the compound's role as a facilitator in organic reactions (de Visser et al., 2003).

特性

IUPAC Name |

(5-fluoro-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQOYKNNKFBSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660523 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methoxypyridin-3-yl)methanol | |

CAS RN |

874822-98-7 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)